Synthetic Utility as a Precursor for Patented Melatonergic Agents vs. Generic Benzylpiperidines
The primary differentiation for procurement lies in the compound's documented use as a specific intermediate for synthesizing melatonergic agents, as claimed in U.S. Patent 5,530,012 [1]. The patent explicitly describes the hydrogenation of 4-(2-fluoro-5-methoxybenzyl)pyridine to yield 4-[(2-fluoro-5-methoxyphenyl)methyl]piperidine, which is then further derivatized (e.g., to a cyclopropylcarbonyl compound) to create potent ML1 receptor agonists [1]. In contrast, generic 4-benzylpiperidine lacks the fluorine and methoxy substituents, which are essential for the target compound's affinity for the melatonin receptor, thus rendering it unsuitable for this specific synthetic route [1]. While no direct binding data for the target compound itself is available in the public domain, its role as a key intermediate for patented therapeutic leads establishes its procurement value.
| Evidence Dimension | Synthetic Utility as a Melatonergic Precursor |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate for 3-alkoxybenzylpiperidine derivatives with melatonergic activity [1] |
| Comparator Or Baseline | 4-Benzylpiperidine (unsubstituted) |
| Quantified Difference | Qualitative difference: The 2-fluoro-5-methoxy substitution is required for the synthesis of patented ML1 receptor agonists; 4-benzylpiperidine leads to different chemical entities with distinct biological profiles [1]. |
| Conditions | Synthetic pathway described in U.S. Patent 5,530,012, Example 1 [1] |
Why This Matters
Procurement of this specific intermediate is mandatory for replicating the patented synthetic route to certain melatonergic agents, whereas generic benzylpiperidines are not suitable substitutes for this chemistry.
- [1] U.S. Patent No. 5,530,012. (1996). 3-alkoxybenzylpiperidine derivatives as melatonergic agents. Washington, DC: U.S. Patent and Trademark Office. View Source
